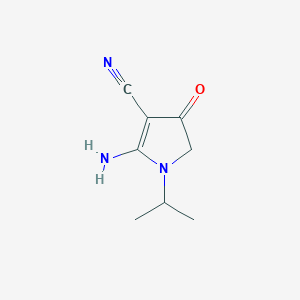
2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Cat. No. B144213
Key on ui cas rn:
134518-32-4
M. Wt: 165.19 g/mol
InChI Key: HJUAUQSIDCNJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05003081
Procedure details


99 g of malononitrile were dissolved in 150 ml of DMF and cooled to 0° C. While cooling, 306 g of triethylamine and 159 g of chloroacetyl chloride were simultaneously added dropwise to this. The reaction mixture was stirred at 10° C. for 10 minutes and subsequently added to a mixture of 1.5 kg of ice and 158 g of isopropylamine. The mixture was stirred at room temperature for 8 hours. The volatiles were then removed by distillation under atmospheric pressure at 100° C., and the distillation residue was cooled to 5° C. The precipitate was filtered off with suction, washed and dried. 105.6 g (43% of theory) of the compound of the formula ##STR24## of melting point 285° to 290° C. were obtained. The IR, NMR, UV and mass spectra and the elemental analysis are consistent with the structural formula.




[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].C(N(CC)CC)C.Cl[CH2:14][C:15](Cl)=[O:16].[CH:18]([NH2:21])([CH3:20])[CH3:19]>CN(C=O)C>[NH2:4][C:3]1[N:21]([CH:18]([CH3:20])[CH3:19])[CH2:14][C:15](=[O:16])[C:2]=1[C:1]#[N:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#N)#N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
306 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
159 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
1.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
158 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 10° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were then removed by distillation under atmospheric pressure at 100° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the distillation residue was cooled to 5° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
105.6 g (43% of theory) of the compound of the formula ##STR24## of melting point 285° to 290° C. were obtained
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1N(CC(C1C#N)=O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
